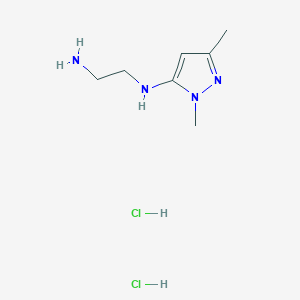

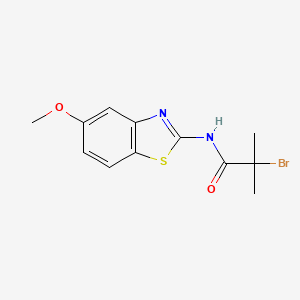

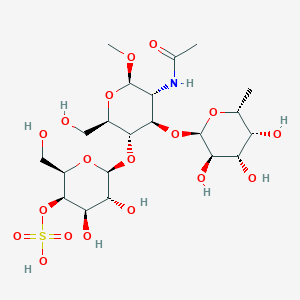

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Tools like X-ray crystallography, NMR, and computational chemistry can be used for this analysis.Chemical Reactions Analysis

This section would detail how the compound reacts with other substances. It would include the reagents, conditions, and products of these reactions.Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles have been identified as versatile heterocyclic compounds with a broad spectrum of pharmaceutical applications. These derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents due to their ability to serve as ligands for various biomolecules, making them candidates for the treatment of cancer. Their structural simplicity and ease of synthesis allow for the development of chemical libraries aimed at discovering new chemical entities for the market (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are integral to many natural and synthetic bioactive molecules, demonstrating a variety of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-tumor, anti-inflammatory, and anti-cancer properties. The presence of the benzothiazole moiety in compounds has been rapidly developing within the medicinal chemistry field, showcasing the compound's importance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).

Advances in Benzothiazole-Based Chemotherapeutics

Recent research has focused on the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. These compounds' promising biological profile and synthetic accessibility have been pivotal in designing new benzothiazoles as potential chemotherapeutics. Despite their encouraging responses to tumors in clinical studies, further characterization of their toxicity is necessary for their safe use as cancer treatment drugs (Ahmed et al., 2012).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions or applications for the compound.

properties

IUPAC Name |

2-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2S/c1-12(2,13)10(16)15-11-14-8-6-7(17-3)4-5-9(8)18-11/h4-6H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUTZCMOGMOANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NC2=C(S1)C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)

![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)